2-METHYLPROPYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
2-METHYLPROPYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the benzodioxole and quinoline moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with isobutyl alcohol under acidic conditions to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Amines, Thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Hydrogenated quinoline derivatives
Substitution: Amino or thiol-substituted benzodioxole derivatives
Scientific Research Applications
2-METHYLPROPYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound’s interaction with various biological targets, such as enzymes and receptors, is studied to understand its mechanism of action and potential therapeutic uses.
Properties
Molecular Formula |
C28H29NO5 |
---|---|
Molecular Weight |
459.5g/mol |
IUPAC Name |
2-methylpropyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29NO5/c1-16(2)14-32-28(31)25-17(3)29-21-11-20(18-7-5-4-6-8-18)12-22(30)27(21)26(25)19-9-10-23-24(13-19)34-15-33-23/h4-10,13,16,20,26,29H,11-12,14-15H2,1-3H3 |
InChI Key |
ZKLCXQIXWRJBCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)OCC(C)C |
Origin of Product |
United States |
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